
1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol is an organic compound characterized by the presence of a fluorophenyl group and an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the epoxidation of 1-(4-fluorophenyl)-2-propen-1-ol using a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using reagents such as osmium tetroxide.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol involves its interaction with biological molecules through its reactive oxirane ring. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and DNA, potentially altering their function and activity. The fluorophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-(4-Chlorophenyl)-2-(oxiran-2-yl)ethan-1-ol
- 1-(4-Bromophenyl)-2-(oxiran-2-yl)ethan-1-ol
- 1-(4-Methylphenyl)-2-(oxiran-2-yl)ethan-1-ol
Comparison: 1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic properties compared to their chloro, bromo, and methyl analogs.
Propiedades
Fórmula molecular |
C10H11FO2 |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-(oxiran-2-yl)ethanol |
InChI |
InChI=1S/C10H11FO2/c11-8-3-1-7(2-4-8)10(12)5-9-6-13-9/h1-4,9-10,12H,5-6H2 |
Clave InChI |
NSKSPTVGFVLWLS-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CC(C2=CC=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B15329159.png)
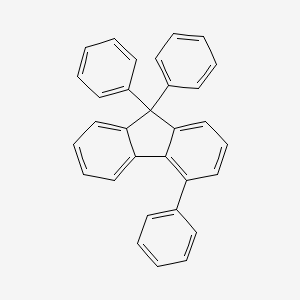
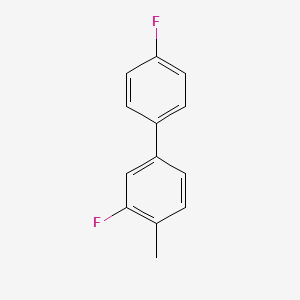
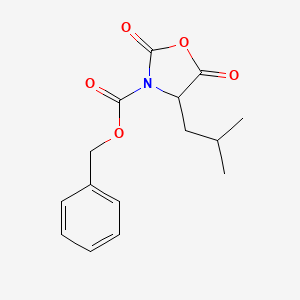
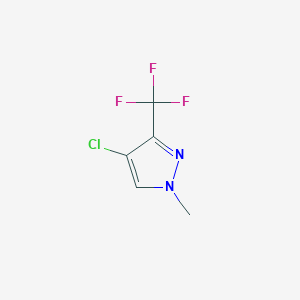

![4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15329188.png)
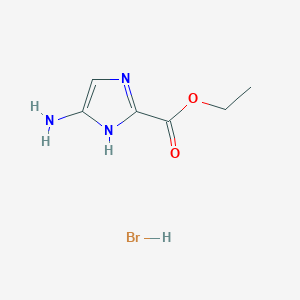
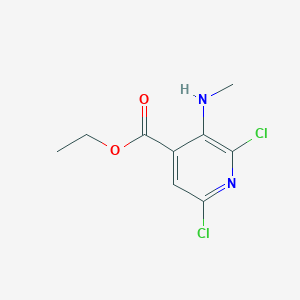
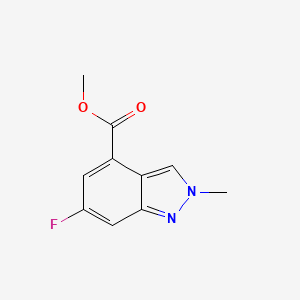
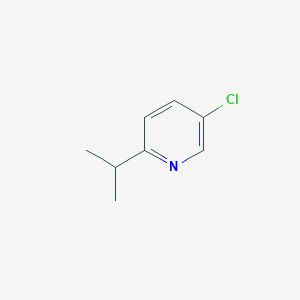


![4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline](/img/structure/B15329239.png)
